Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate
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Overview
Description
Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 2-ethylpyridine-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst such as sulfuric acid to form the methyl ester.
Aminomethylation: The methyl ester is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under basic conditions to introduce the aminomethyl group at the 6-position.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide can be used.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or other functional groups on the pyridine ring.
Scientific Research Applications
Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
- Methyl 6-(aminomethyl)-2-methylpyridine-3-carboxylate
- Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate
- Methyl 6-(aminomethyl)-2-ethylpyridine-4-carboxylate
Comparison: Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is unique due to the specific positioning of the aminomethyl and ethyl groups on the pyridine ring. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs. For instance, the position of the aminomethyl group can influence the compound’s ability to interact with biological targets, leading to differences in its pharmacological profile.
Biological Activity
Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Aminomethyl Group : An amino group (-NH2) attached to a methylene bridge (-CH2-).
- Carboxylate Ester : The methyl ester of the carboxylic acid contributes to its reactivity and solubility.
This structural configuration allows for various interactions with biological targets, enhancing its pharmacological profile.
Pharmacological Potential
Research indicates that this compound exhibits notable antimicrobial , antiviral , and neuroprotective properties. The compound has been evaluated for its ability to cross the blood-brain barrier, making it a candidate for neurological disorder treatments.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against various pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like amoxicillin.
Pathogen | MIC (µg/mL) | Comparison Antibiotic |
---|---|---|
Staphylococcus aureus | 6.25 | Amoxicillin |
Escherichia coli | 12.5 | Amoxicillin |
Candida albicans | 12.5 | Amphotericin B |
These results suggest that this compound could serve as a lead compound in developing new antimicrobial agents.
Neuroprotective Effects
In studies focused on neurodegenerative diseases, this compound has shown potential in inhibiting glycogen synthase kinase 3 (GSK3), a key enzyme implicated in conditions like Alzheimer's disease. Inhibition of GSK3 can enhance acetylcholine synthesis, which is critical for cognitive functions.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Interactions : The amino group can participate in nucleophilic substitution reactions, allowing it to interact with various biological molecules.
- Hydrogen Bond Formation : The compound's ability to form hydrogen bonds plays a crucial role in its interactions with proteins and enzymes.
- Receptor Binding : Studies have indicated that the compound binds effectively to specific receptors involved in inflammation and pain pathways.
Case Studies and Research Findings
- A study published in PubMed Central highlighted the efficacy of similar pyridine derivatives in reducing inflammatory responses in animal models, suggesting that this compound may exhibit similar effects through modulation of cytokine production .
- Another investigation into the neuroprotective properties revealed that compounds with structural similarities could mitigate oxidative stress in neuronal cells, indicating potential therapeutic applications for neurodegenerative conditions .
Properties
IUPAC Name |
methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-9-8(10(13)14-2)5-4-7(6-11)12-9/h4-5H,3,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLFFUGKGSXEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)CN)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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